molecular formula C16H10ClF3N2O2S B14260852 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B14260852
M. Wt: 386.8 g/mol
InChI Key: SHHZDMWELNPHHG-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and a substituted acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the benzoxazole derivative.

    Acetamide Formation: The final step involves the acylation of the benzoxazole-sulfanyl intermediate with 2-chloro-5-(trifluoromethyl)phenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, typically under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Interactions: It can interact with proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzoxazol-2-ylsulfanyl)acetamide: Lacks the chloro and trifluoromethyl substituents.

    2-(1,3-benzoxazol-2-ylsulfanyl)-5-(trifluoromethyl)aniline: Similar structure but with an aniline group instead of the acetamide moiety.

Uniqueness

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H10ClF3N2O2S

Molecular Weight

386.8 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H10ClF3N2O2S/c17-10-6-5-9(16(18,19)20)7-12(10)21-14(23)8-25-15-22-11-3-1-2-4-13(11)24-15/h1-7H,8H2,(H,21,23)

InChI Key

SHHZDMWELNPHHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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